molecular formula C7H14O2 B1395766 2-(Tetrahydro-2H-pyran-3-yl)ethanol CAS No. 1050493-77-0

2-(Tetrahydro-2H-pyran-3-yl)ethanol

Cat. No.: B1395766
CAS No.: 1050493-77-0
M. Wt: 130.18 g/mol
InChI Key: YEQNKCUQFRSBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydro-2H-pyran-3-yl)ethanol is an organic compound belonging to the class of alcohols. It is characterized by a tetrahydropyran ring attached to an ethyl group with a hydroxyl (-OH) group at the terminal carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydroxylation of Tetrahydropyran: One common method involves the hydroxylation of tetrahydropyran using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

  • Reduction of Tetrahydropyran Derivatives: Another approach is the reduction of tetrahydropyran derivatives, such as tetrahydropyran-3-one, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound can be synthesized through catalytic hydrogenation of pyran derivatives or by employing biocatalysts for selective hydroxylation reactions. These methods ensure high yield and purity, making the compound suitable for large-scale production.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form tetrahydropyran-3-one using oxidizing agents like chromium trioxide (CrO3) or Dess-Martin periodinane (DMP).

  • Reduction: The compound can undergo reduction reactions to produce tetrahydropyran derivatives, such as tetrahydropyran-3-ol.

  • Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3) in acidic medium, Dess-Martin periodinane (DMP) in dichloromethane (DCM).

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.

  • Substitution: Thionyl chloride (SOCl2) in pyridine, phosphorus tribromide (PBr3) in ether.

Major Products Formed:

  • Oxidation: Tetrahydropyran-3-one

  • Reduction: Tetrahydropyran-3-ol

  • Substitution: Halogenated derivatives, such as 2-(Tetrahydro-2H-pyran-3-yl)ethyl chloride

Scientific Research Applications

2-(Tetrahydro-2H-pyran-3-yl)ethanol finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.

  • Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

  • Industry: It is utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-(Tetrahydro-2H-pyran-3-yl)ethanol exerts its effects depends on its specific application. For instance, in biochemical studies, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation. In pharmaceutical applications, it may interact with biological targets, such as receptors or enzymes, to modulate biological processes.

Molecular Targets and Pathways Involved:

  • Enzymes: Various hydrolases and oxidases can interact with the compound.

  • Receptors: Potential binding to specific receptors involved in signaling pathways.

Comparison with Similar Compounds

  • Tetrahydropyran-3-ol

  • Tetrahydropyran-3-one

  • 2-(Tetrahydro-2H-pyran-2-yl)ethanol

Properties

IUPAC Name

2-(oxan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQNKCUQFRSBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307452
Record name Tetrahydro-2H-pyran-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050493-77-0
Record name Tetrahydro-2H-pyran-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050493-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-pyran-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of sodium borohydride (554 mg) in ethanol (20 ml) was cooled (ice bath) and a solution of tetrahydro-2H-pyran-3-ylacetaldehyde (1.88 gm) in ethanol (8 ml) added dropwise with stirring over 10 min. After 15 min the ice bath was removed and after a further 3 h the mixture was heated at 50° C. for 1 h. After cooling the solvent was evaporated and the residue treated with water and extracted three times with dichloromethane. The combined extracts were washed with dilute brine, dried by passing through a hydrophobic frit and evaporated to give the title product as an oil. A further batch of product was obtained by acidifying the aqueous solution with 2N hydrochloric acid, saturating with sodium chloride and extracting three times with dichloromethane. These extracts were treated as above and the batches combined to give a total yield of 1.54 g (81%).
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of lithium aluminium hydride in Et2O (4.16 ml, 4.16 mmol) was added dropwise to a solution of tetrahydro-2H-pyran-3-ylacetic acid (Tet. Lett. 2003, 44, 6355) (0.6 g, 4.16 mmol) in THF (5 ml) at room temperature under nitrogen. The mixture was stirred for 1 hour and was treated very slowly dropwise with water (1 ml). After the reaction was quenched, aqueous sodium hydroxide (2N, 1 ml) was added and the mixture was stirred for 5 min. The suspension was filtered through Hyflo and evaporated to the title compound as a colourless oil (0.3 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.16 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tetrahydro-2H-pyran-3-yl)ethanol
Reactant of Route 2
2-(Tetrahydro-2H-pyran-3-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Tetrahydro-2H-pyran-3-yl)ethanol
Reactant of Route 4
2-(Tetrahydro-2H-pyran-3-yl)ethanol
Reactant of Route 5
2-(Tetrahydro-2H-pyran-3-yl)ethanol
Reactant of Route 6
2-(Tetrahydro-2H-pyran-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.